Pyrimitate

Description

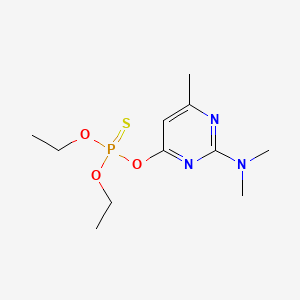

Structure

3D Structure

Propriétés

IUPAC Name |

4-diethoxyphosphinothioyloxy-N,N,6-trimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N3O3PS/c1-6-15-18(19,16-7-2)17-10-8-9(3)12-11(13-10)14(4)5/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDVVJZNWASRQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N3O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058117 | |

| Record name | Pyrimitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5221-49-8 | |

| Record name | Pyrimitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5221-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimitate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005221498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U704SC0N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization of Pyrimitate Within Pyrimidine Chemistry

Pyrimidine (B1678525), a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3, serves as a fundamental scaffold in both chemical and biological sciences. This core structure is integral to a vast array of biologically significant molecules. Most notably, it forms the basis for three of the five primary nucleobases in nucleic acids: cytosine, thymine (B56734), and uracil (B121893), which are essential components of DNA and RNA. The pyrimidine ring system is also found in thiamine (vitamin B1) and in various synthetic compounds, including a number of pharmaceuticals.

The versatility of the pyrimidine scaffold has made it a subject of extensive research in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ability of pyrimidine derivatives to interact with various biological targets has led to their development as therapeutic agents for a multitude of diseases. The ongoing exploration of novel pyrimidine-based compounds continues to be a significant focus in the quest for new and more effective drugs.

Pyrimitate is a specific derivative of pyrimidine. Its systematic IUPAC name is O-[2-(dimethylamino)-6-methylpyrimidin-4-yl] O,O-diethyl phosphorothioate (B77711). It is also known by several synonyms, including Pyrimithate, Diothyl, and ICI 29661. The research relevance of this compound has been primarily centered on its application as an organothiophosphate insecticide and acaricide. Its mode of action is through the inhibition of cholinesterase, an essential enzyme in the nervous system of insects and other arthropods. This specific biological activity has defined its primary area of study and application.

Below is a data table detailing the key identifiers for this compound.

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | O-[2-(dimethylamino)-6-methylpyrimidin-4-yl] O,O-diethyl phosphorothioate |

| CAS Number | 5221-49-8 |

| Molecular Formula | C11H20N3O3PS |

Synthetic Strategies and Methodologies for Pyrimitate and Its Derivatives

De Novo Biosynthetic Pathways for Pyrimidine (B1678525) Ring Systems

The de novo pathway represents a crucial biological route for the synthesis of pyrimidine nucleotides, originating from simple precursor molecules such as bicarbonate, aspartate, and glutamine creative-proteomics.comnih.govdavuniversity.org. This pathway is characterized by its significant energy demand, consuming ATP, and is subject to stringent regulation to align with the cellular requirements for nucleotides creative-proteomics.comnih.govuomustansiriyah.edu.iq. The process involves the initial assembly of the pyrimidine ring, which is subsequently attached to a ribose 5-phosphate moiety uomustansiriyah.edu.iqdavuniversity.org.

The de novo synthesis of pyrimidine nucleotides is facilitated by a series of enzymatic reactions. In eukaryotic organisms, the initial three enzymatic activities are integrated into a single multifunctional protein known as CAD, an acronym representing Carbamoyl-phosphate synthetase II, Aspartate transcarbamoylase, and Dihydroorotase wikipedia.orgcsic.esencyclopedia.pubpressbooks.pub. In contrast, prokaryotes typically utilize separate, monofunctional enzymes for these steps csic.esresearchgate.net.

The sequence of key enzymatic transformations is as follows:

Formation of Carbamoyl (B1232498) Phosphate (B84403): This initial, often rate-limiting step in animals is catalyzed by carbamoyl phosphate synthetase II (CPS II). The enzyme mediates the conversion of glutamine, CO₂, and ATP into carbamoyl phosphate creative-proteomics.comdavuniversity.orgwikipedia.orgegyankosh.ac.infiveable.me. This step is a critical regulatory point, subject to allosteric control including feedback inhibition by UTP and activation by ATP and PRPP creative-proteomics.comwikipedia.orgpressbooks.pubfiveable.me.

Formation of Carbamoyl Aspartate: Aspartate transcarbamoylase (ATCase) catalyzes the reaction between carbamoyl phosphate and aspartate to yield carbamoyl aspartate davuniversity.orgwikipedia.orgfiveable.me. In bacteria, this reaction is a primary site of regulation and is inhibited by the end-product CTP davuniversity.orgwikipedia.orgfiveable.me.

Ring Closure to Dihydroorotate (B8406146): The enzyme dihydroorotase (DHOase) facilitates the cyclization of carbamoyl aspartate, leading to the formation of dihydroorotate davuniversity.orgwikipedia.orgmdpi.com.

Oxidation to Orotate (B1227488): Dihydroorotate is oxidized to orotate by dihydroorotate dehydrogenase (DHODH) davuniversity.orgwikipedia.orgfiveable.memdpi.comumich.edu. This enzymatic step is unique in being localized to the mitochondria in eukaryotes within the pyrimidine nucleotide biosynthesis pathway wikipedia.org.

Formation of OMP: Orotate phosphoribosyltransferase (OPRT) catalyzes the transfer of a ribose 5-phosphate group from PRPP to orotate, resulting in the formation of orotidine (B106555) 5'-monophosphate (OMP) wikipedia.orgresearchgate.netmdpi.com.

Decarboxylation to UMP: OMP decarboxylase (OMPDC) catalyzes the decarboxylation of OMP to produce uridine (B1682114) 5'-monophosphate (UMP), which is the first synthesized pyrimidine ribonucleotide wikipedia.orgresearchgate.netmdpi.com. In higher eukaryotes, OPRT and OMPDC activities are combined within a single bifunctional enzyme known as UMP synthase (UMPS) pressbooks.pubresearchgate.netbiorxiv.org.

Following the synthesis of UMP, subsequent phosphorylation steps convert it to UDP and then UTP. Cytidine triphosphate (CTP) is synthesized from UTP through the action of CTP synthetase, an enzyme that utilizes glutamine as the nitrogen donor and requires ATP hydrolysis wikipedia.orgresearchgate.net.

The de novo pyrimidine synthesis pathway utilizes readily available simple molecules as its starting materials: bicarbonate, aspartate, and the amide group of glutamine creative-proteomics.comdavuniversity.orgresearchgate.netegyankosh.ac.in. The ribose 5-phosphate moiety, which is incorporated later in the pathway, is supplied by phosphoribosyl pyrophosphate (PRPP), a product of the pentose (B10789219) phosphate pathway nih.govdavuniversity.orgwikipedia.orgpressbooks.pub.

This biosynthetic route is metabolically costly in terms of energy. The initial step catalyzed by CPS II requires the consumption of two molecules of ATP egyankosh.ac.in. Additional ATP is utilized in the subsequent phosphorylation reactions that convert UMP to UTP and UTP to CTP wikipedia.org. The substantial ATP requirement underscores the energy-intensive nature of this pathway, particularly in rapidly dividing cells where nucleotide demand is high creative-proteomics.comnih.govuomustansiriyah.edu.iqegyankosh.ac.inbiorxiv.org.

Salvage Pathways for Pyrimidine Compounds

The pyrimidine salvage pathway offers an alternative, energetically more favorable route for cells to acquire pyrimidine nucleotides creative-proteomics.comnih.govnih.govontosight.aithesciencenotes.com. This pathway involves the recycling of preformed pyrimidine bases and nucleosides that are generated from the degradation of nucleic acids within the cell or are absorbed from dietary sources creative-proteomics.comnih.govslideshare.netontosight.aithesciencenotes.com.

Key enzymes involved in the pyrimidine salvage pathway include:

Uridine phosphorylase and thymidine (B127349) phosphorylase: These enzymes are responsible for the recovery of free pyrimidine bases such as uracil (B121893) and thymine (B56734) creative-proteomics.comontosight.ai.

Nucleoside kinases (e.g., Uridine kinase, Thymidine kinase): These enzymes catalyze the phosphorylation of nucleosides (a base linked to a ribose or deoxyribose sugar) to form the corresponding nucleotides nih.govontosight.ainih.gov. For instance, uridine kinase phosphorylates uridine to produce UMP nih.govnih.gov.

The salvage pathway plays a vital role in conserving cellular energy and resources by reusing existing pyrimidine molecules, thereby reducing the reliance on the de novo synthesis pathway nih.govontosight.aithesciencenotes.com. This pathway is particularly significant in tissues with lower rates of cell proliferation nih.gov.

Chemoenzymatic and Chemical Synthetic Approaches for Pyrimitate and Related Analogs

Beyond the biological biosynthesis, chemical and chemoenzymatic methods are indispensable for the laboratory synthesis of pyrimidines and their diverse derivatives, including potentially this compound ontosight.ai. The classical chemical synthesis of the pyrimidine ring typically involves the cyclocondensation of a β-dicarbonyl compound with a compound containing an N-C-N unit, such as amidines, urea, or guanidines wikipedia.org.

Ongoing research in organic chemistry is focused on developing innovative synthetic methodologies for pyrimidine derivatives to improve synthesis efficiency, yield, and access to a broader spectrum of substituted pyrimidine compounds growingscience.com. These efforts are driven by the widespread importance of the pyrimidine scaffold in pharmaceutical and agrochemical applications. General approaches to pyrimidine synthesis include the Biginelli reaction and other multicomponent reactions that allow for the convergent assembly of the pyrimidine ring wikipedia.org. The synthesis of specific pyrimidine derivatives often involves tailored condensation reactions between carbonyl compounds and diamine equivalents wikipedia.org.

For a complex derivative like this compound, which possesses a phosphorothioate (B77711) group attached to the pyrimidine ring cymitquimica.comchemicalbook.comchemblink.com, specialized chemical transformations are required. The synthetic route would likely involve either the functionalization of a pre-existing substituted pyrimidine core or a convergent strategy where the pyrimidine ring is constructed with the necessary substituents already incorporated or introduced through subsequent targeted reactions. The introduction of the phosphorothioate moiety would necessitate specific phosphorylation chemistry.

The synthesis of substituted pyrimidines, particularly those intended for biological applications, often requires precise control over the regioselectivity (the specific positions on the pyrimidine ring where substituents are attached) and, if applicable, stereoselectivity (the spatial arrangement of atoms). The electronic nature of the pyrimidine ring, characterized by its π-deficiency, influences its reactivity, making it more susceptible to nucleophilic attack and less reactive towards electrophilic substitution compared to benzene (B151609) wikipedia.orgslideshare.net.

Achieving regioselectivity in pyrimidine synthesis is crucial and can be controlled by the careful selection of starting materials and reaction conditions to guide the substitution to desired positions. For instance, in cyclization reactions, the substitution pattern of the resulting pyrimidine is determined by the nature and position of functional groups on the β-dicarbonyl compound and the N-C-N component.

While the core pyrimidine ring is planar and lacks inherent chirality, derivatives like this compound might contain stereocenters depending on the nature of the attached functional groups. If stereocenters are present, stereoselective synthetic strategies, such as the use of chiral catalysts, chiral auxiliaries, or diastereoselective reactions, would be employed to synthesize the desired stereoisomer. Based on the provided molecular formula and general description of this compound (C₁₁H₂₀N₃O₃PS) cymitquimica.comchemicalbook.comchemblink.com, the presence of the O,O-diethyl phosphorothioate group and the dimethylamino and methyl substituents on the pyrimidine ring does not immediately indicate chiral centers directly on the ring or these attached groups. However, in a broader synthetic context for derivatives, controlling stereochemistry would be a critical consideration if chiral centers are introduced elsewhere in the molecule. The synthesis of this compound would therefore involve selecting appropriate chemical reactions to assemble the substituted pyrimidine core and introduce the phosphorothioate group with control over the connectivity (regioselectivity).

Compound Names and PubChem CIDs

Structure Activity Relationship Sar Studies of Pyrimitate and Its Analogs

Fundamental Principles of Pyrimidine (B1678525) Derivative Structure-Activity Relationships

Positional Isomerism and Substituent Effects on Biological Activity

The specific positions on the pyrimidine ring where substitutions occur play a critical role in determining biological activity nih.govnih.gov. For instance, modifications at positions 2, 4, 5, and 6 can lead to significant changes in a compound's pharmacological profile.

Substituent Effects: The electronic and steric properties of substituents at these positions can dramatically alter the activity. Electron-donating or withdrawing groups can influence the electron density of the pyrimidine ring, affecting its interaction with target proteins. Steric bulk can impact the ability of the molecule to fit into a binding site. Hydrophobic substituents can influence membrane permeability and interactions with hydrophobic regions of targets nih.govnih.govfishersci.ca.

Positional Isomerism: Different positional isomers with the same substituents can exhibit vastly different activities due to variations in how the molecule presents itself to the biological target. The specific arrangement of atoms and functional groups in three-dimensional space is paramount for effective binding and activity nih.gov. Studies on various pyrimidine derivatives have shown that even subtle changes in substituent position can lead to altered binding affinities and biological outcomes nih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimitate Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity nih.govnih.govnih.govuni.lu. This approach allows for the prediction of the activity of new, untested compounds based on their molecular descriptors nih.govuni.lu. QSAR has been widely applied to pyrimidine derivatives to understand and predict their diverse biological effects nih.govnih.govnih.govnih.govnih.govuni.lunih.govwikipedia.orgalfa-chemistry.comnih.goviiab.me.

Computational Approaches and Predictive Algorithms

Various computational approaches and algorithms are employed in QSAR studies of pyrimidine analogs. Multiple Linear Regression (MLR) is a common method used to build linear models correlating molecular descriptors with biological activity nih.govnih.govnih.govalfa-chemistry.comnih.gov. However, due to the complex and often non-linear relationship between structure and activity, more advanced techniques like Artificial Neural Networks (ANN) are also utilized to develop more robust and predictive models nih.govnih.govnih.gov. These algorithms learn from a training set of compounds with known structures and activities to build models that can predict the activity of new compounds nih.govuni.lu.

Molecular Descriptors and Statistical Validation

QSAR models rely on molecular descriptors, which are numerical representations of a compound's physicochemical and structural properties nih.govuni.lualfa-chemistry.com. These descriptors can include parameters related to electronic properties, steric features, hydrophobicity (e.g., LogP), and topological indices nih.govnih.govalfa-chemistry.com.

The validity and predictive power of QSAR models are assessed using various statistical parameters. Key metrics include the coefficient of determination (R²), which indicates how well the model fits the experimental data, and the leave-one-out cross-validation coefficient (Q²), which assesses the model's internal predictive ability nih.govnih.govnih.govuni.lunih.govwikipedia.orgnih.gov. A good QSAR model should have high R² and Q² values, indicating both good fitting and predictive capabilities uni.lunih.govwikipedia.org. Additional validation techniques, such as external validation with a test set of compounds not used in the model building, are also crucial to confirm the model's reliability for predicting the activity of new molecules uni.luwikipedia.orgalfa-chemistry.com.

While specific QSAR data for this compound analogs in a medicinal context is limited in the provided sources, this compound has been included in QSAR studies aimed at predicting aquatic toxicity, demonstrating the applicability of these computational methods to this compound class for various endpoints uni.lunih.gov.

Molecular Interactions and Binding Site Analysis for Pyrimidine Derivatives

Understanding how pyrimidine derivatives interact with their biological targets at the molecular level is fundamental to rational drug design and SAR studies mims.comnih.govfishersci.cawikipedia.orgwikipedia.orguni.lunih.govnih.gov. These interactions typically occur within specific binding sites on proteins, enzymes, or nucleic acids.

Ligand-Target Recognition Studies

Ligand-target recognition studies utilize computational techniques such as molecular docking and molecular dynamics simulations to provide insights into the binding modes and affinities of pyrimidine derivatives with their targets nih.govnih.govnih.goviiab.mefishersci.cawikipedia.orgwikipedia.orgnih.govnih.govnih.govnih.govvax-before-travel.com.

Molecular Docking: This technique predicts the preferred orientation (binding pose) of a small molecule (ligand) within the binding site of a larger molecule (target protein) and estimates the binding affinity nih.govnih.govfishersci.cawikipedia.orgwikipedia.orgnih.govnih.gov. Docking studies can reveal the key amino acid residues involved in interactions, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions, which are crucial for stabilizing the ligand-target complex nih.govwikipedia.orgnih.gov.

Molecular Dynamics Simulations: These simulations provide a dynamic view of the ligand-target complex over time, allowing researchers to assess the stability of the binding pose and the flexibility of both the ligand and the binding site nih.goviiab.menih.govnih.gov. This can offer a more realistic representation of the interactions compared to static docking poses.

Conformational Analysis and Stereochemical Influences on Activity

Conformational analysis is the study of the different spatial arrangements of a molecule that result from rotation around single bonds, and the energy associated with these arrangements. lumenlearning.comlibretexts.orgchemistrysteps.com These different spatial forms, known as conformers, can impact how a molecule interacts with a biological target, such as a protein or enzyme. acdlabs.comfccc.edu Stereochemistry, which concerns the three-dimensional arrangement of atoms in a molecule, including the presence of chiral centers and stereoisomers (enantiomers and diastereomers), also plays a critical role in biological activity. saltise.calumenlearning.comlibretexts.org Different stereoisomers of a compound can exhibit vastly different biological effects, ranging from variations in potency to entirely different activities or even toxicity. libretexts.orggoogle.comresearchgate.netgoogle.com

While specific detailed research findings on the conformational analysis and stereochemical influences on the activity of this compound itself are not extensively available in the provided search results, the principles of how conformation and stereochemistry affect the activity of pyrimidine derivatives and related compounds can be discussed based on general chemical and biological principles illustrated by studies on similar molecules.

The pyrimidine ring system itself is relatively rigid and planar. However, the substituents attached to the ring and the phosphinothioyloxy group in this compound can adopt different conformations due to rotation around single bonds. For example, the ethoxy groups attached to the phosphorus atom have rotational freedom, as does the dimethylamino group on the pyrimidine ring. These rotations can lead to various low-energy conformers. The preferred conformation(s) in solution or when bound to a biological target would be influenced by intramolecular interactions (like steric hindrance and torsional strain) and interactions with the surrounding environment (solvent or binding site). lumenlearning.comlibretexts.orgchemistrysteps.comresearchgate.netmdpi.com

For molecules with chiral centers, stereochemistry is a critical determinant of activity. While the core pyrimidine ring of this compound is achiral, the molecule as a whole does not appear to have chiral centers based on the provided structure (C11H20N3O3PS). nih.govnist.govlgcstandards.comchemblink.comcymitquimica.comuni.lu Therefore, discussions of enantiomers and diastereomers in the context of this compound itself are not directly applicable. However, if analogs of this compound were synthesized with modifications introducing chiral centers (e.g., on the alkyl chains of the ethoxy groups or other substituents), then the stereochemical configuration at these centers would be expected to significantly influence their biological activity. Studies on other pyrimidine derivatives have shown that the stereochemistry of substituents can be crucial for their interaction with biological targets. nih.govresearchgate.netnih.govnih.gov

In the broader context of pyrimidine derivatives, conformational analysis and stereochemical studies often involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like molecular mechanics, molecular dynamics simulations, and quantum mechanics calculations. acdlabs.comresearchgate.netnih.govnih.govnih.govresearchgate.net These methods help to elucidate preferred conformations in solution or the gas phase and to predict how molecules might fit into binding sites. For example, NMR can provide information about dihedral angles and the relative populations of different conformers. acdlabs.comnih.govnih.gov Computational studies can explore the potential energy surface of a molecule to identify stable conformers and assess the energy barriers between them. researchgate.netmdpi.com Docking studies can predict how different conformers or stereoisomers might bind to a target protein and estimate the binding affinity. nih.gov

Although specific data tables detailing the activity of different conformers or stereoisomers of this compound are not available from the search results, the general principles from SAR studies on other compounds highlight the importance of these factors. For instance, even subtle changes in conformation can affect the optimal presentation of functional groups for interaction with a receptor, influencing binding affinity and efficacy. Similarly, for chiral molecules, the precise spatial arrangement of atoms in one stereoisomer might be complementary to a binding site, leading to high activity, while another stereoisomer might not fit as well or interact differently, resulting in lower or different activity. libretexts.orggoogle.comresearchgate.net

Given the lack of specific experimental data on this compound's conformations and stereoisomers' activities in the provided results, a data table cannot be generated specifically for this compound under this subsection's strict scope. However, the theoretical framework underscores that such studies would be essential to fully understand the SAR of this compound and its potential analogs if chiral centers were introduced or if flexible parts of the molecule significantly influenced binding through conformational preferences.

Metabolism and Degradation Pathways of Pyrimitate in Non Human Biological Systems

Pyrimidine (B1678525) Nucleotide Catabolism

There is no available scientific literature detailing the involvement of Pyrimitate in pyrimidine nucleotide catabolism in non-human biological systems.

Reductive Pathways for Pyrimidine Base Degradation

Specific studies on the reductive degradation pathways of the pyrimidine moiety of this compound have not been found in the public domain.

Characterization of Enzymes in Pyrimidine Degradation

There is no information available characterizing the specific enzymes involved in the degradation of this compound.

Biotransformation of this compound in Environmental and Agricultural Organisms

Detailed studies on the biotransformation of this compound in environmental and agricultural organisms are not currently available in the scientific literature.

Identification and Characterization of Major Metabolites and Degradation Products

No major metabolites or degradation products of this compound have been identified or characterized in non-human biological systems according to the available data.

Environmental Fate and Ecotoxicology of Pyrimitate

Environmental Degradation Pathways

Hydrolysis and Other Abiotic Transformation Processes

Despite a comprehensive search of scientific literature and environmental fate databases, specific data on the hydrolysis and other abiotic transformation processes of the chemical compound Pyrimitate could not be located. Studies detailing its rate of hydrolysis under various pH and temperature conditions, as well as information regarding other abiotic degradation pathways such as photolysis in water or on soil surfaces, are not publicly available. Consequently, the half-life of this compound in aquatic and soil environments due to these processes remains uncharacterized.

Ecotoxicological Assessment in Non-Target Organisms and Ecosystems

Impacts on Non-Target Invertebrates (e.g., soil fauna, aquatic insects)

No specific studies detailing the toxicological effects of this compound on non-target invertebrates, such as earthworms, springtails, or various aquatic insect larvae, were identified. Therefore, key toxicity endpoints like the median lethal concentration (LC50) or the median effective concentration (EC50) for these organisms exposed to this compound are unknown. Information regarding sublethal effects, including impacts on reproduction, growth, or behavior of soil and aquatic invertebrates, is also unavailable.

Effects on Aquatic Biota (e.g., fish, amphibians, plankton)

A thorough search of ecotoxicological databases and literature did not yield specific toxicity data for this compound concerning aquatic biota. Standardized acute and chronic toxicity values (e.g., LC50 for fish and amphibians, EC50 for planktonic species like Daphnia) have not been publicly reported. As a result, an assessment of the potential risk of this compound to aquatic ecosystems cannot be quantitatively determined.

Ecotoxicological Modeling and Predictive Frameworks

In the absence of empirical ecotoxicological data for this compound, the application of predictive models such as Quantitative Structure-Activity Relationships (QSAR) and Toxicokinetic-Toxicodynamic (TK-TD) models would be a valuable approach for estimating its potential environmental risk. However, no specific studies applying these models to this compound were found.

Quantitative Structure-Activity Relationships (QSAR) in Ecotoxicology

No ecotoxicological QSAR models specifically developed for or applied to this compound were identified in the scientific literature. QSAR models use the chemical structure of a compound to predict its toxicological properties. While general QSARs for classes of compounds that may include pyrimidine (B1678525) structures exist, specific predictions for this compound have not been published.

Toxicokinetic-Toxicodynamic (TK-TD) Modeling Approaches

There is no information available regarding the application of TK-TD models to assess the ecotoxicological effects of this compound. TK-TD models are used to simulate the time-course of uptake, distribution, metabolism, and excretion of a chemical in an organism (toxicokinetics) and the resulting toxic effects over time (toxicodynamics). Without experimental data on the interaction of this compound with non-target organisms, these models cannot be parameterized and applied.

Analytical Methodologies for Pyrimitate Detection and Quantification

Extraction and Sample Preparation Techniques for Diverse Environmental and Biological Matrices

The initial and often most critical step in the analysis of Pyrimitate is its extraction from the sample matrix. The choice of extraction technique is dictated by the physicochemical properties of the matrix and the analyte, as well as the desired sensitivity and throughput of the method. For this compound, a compound with moderate polarity, a range of modern and classical extraction methods are applicable.

Modern Extraction Methods (e.g., QuEChERS, Solid-Liquid Extraction)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone in pesticide residue analysis and is well-suited for the extraction of this compound from various matrices, particularly those of agricultural origin. nih.gov This method typically involves an initial extraction with acetonitrile (B52724), followed by a partitioning step induced by the addition of salts such as magnesium sulfate (B86663) and sodium chloride. A subsequent dispersive solid-phase extraction (d-SPE) cleanup step, often employing primary secondary amine (PSA) sorbent, is used to remove interfering matrix components like organic acids, sugars, and fatty acids.

Solid-liquid extraction (SLE) remains a fundamental and widely used technique. For soil and sediment samples, traditional methods like Soxhlet extraction or accelerated solvent extraction (ASE) can be employed, using organic solvents such as acetone (B3395972) or hexane. For aqueous samples, solid-phase extraction (SPE) is a common and efficient approach. SPE cartridges packed with C18 or polymeric sorbents can effectively retain this compound from water samples, after which it is eluted with a small volume of an organic solvent. researchgate.netepa.gov

A comparison of the general steps involved in these two prominent extraction methods is presented below:

| Feature | QuEChERS | Solid-Phase Extraction (SPE) |

| Principle | Liquid-liquid partitioning followed by dispersive solid-phase extraction cleanup. | Analyte is partitioned between a solid and a liquid phase. |

| Typical Matrices | Fruits, vegetables, cereals, other food products. | Water, biological fluids, soil extracts. |

| Primary Solvents | Acetonitrile. | Various organic solvents for elution (e.g., ethyl acetate, methanol). |

| Advantages | High throughput, low solvent consumption, broad analyte applicability. | High selectivity, good concentration factor, automation potential. |

| Disadvantages | Matrix effects can still be a challenge for some complex samples. | Can be more time-consuming and require more method development. |

Matrix-Specific Optimization (e.g., plant tissues, soil, water, non-human biological fluids)

The optimization of extraction and sample preparation protocols is paramount to achieving accurate and reproducible results for this compound analysis. The complexity of the sample matrix necessitates tailored approaches to minimize interferences and enhance analyte recovery.

For plant tissues , which can be rich in pigments, lipids, and waxes, the QuEChERS method is highly effective. hpst.cz The d-SPE cleanup step can be customized with the addition of graphitized carbon black (GCB) to remove chlorophyll (B73375) or C18 to remove nonpolar interferences like lipids.

In the case of soil , the strong interaction between the analyte and the solid matrix requires robust extraction techniques. The moisture content of the soil can significantly influence extraction efficiency. A common approach involves air-drying the soil, sieving it, and then performing extraction with a solvent mixture, often with the aid of sonication or mechanical shaking. dergipark.org.tr

For water samples, the main challenge is the low concentration of the analyte. SPE is the method of choice for pre-concentration. The pH of the water sample may need to be adjusted to ensure this compound is in a neutral form for optimal retention on the sorbent. researchgate.netepa.gov

In non-human biological fluids such as plasma or serum, protein precipitation is often the first step to remove the bulk of the protein content. This is typically achieved by adding a miscible organic solvent like acetonitrile or an acid such as trichloroacetic acid. The resulting supernatant can then be further cleaned up using SPE before analysis.

Chromatographic Separation Methods

Following extraction and cleanup, chromatographic separation is employed to isolate this compound from any remaining matrix components and other co-extracted compounds. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two primary techniques used for this purpose.

Gas Chromatography (GC) and Advanced GC Techniques (e.g., GCxGC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides excellent selectivity and sensitivity. The separation is typically performed on a capillary column coated with a nonpolar or semi-polar stationary phase, such as a 5% phenyl-methylpolysiloxane. dergipark.org.trscirp.org The temperature program of the GC oven is optimized to ensure good peak shape and resolution from other pesticides that may be present in the sample.

Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to conventional GC. In GCxGC, two columns with different stationary phase selectivities are coupled in series. This allows for a much greater separation of complex mixtures, which is particularly beneficial for analyzing pesticide residues in challenging matrices.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique that is also well-suited for the analysis of this compound. It is particularly advantageous for thermally labile compounds that are not amenable to GC analysis. Reversed-phase HPLC is the most common mode of separation for pesticides. A C18 column is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). actascientific.comnih.gov Gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to achieve optimal separation of a wide range of pesticides.

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is the definitive technique for the detection and identification of this compound due to its high selectivity and sensitivity. When coupled with a chromatographic separation method (GC-MS or LC-MS), it provides a powerful analytical tool for residue analysis.

The identification of this compound is based on its mass spectrum, which is a unique fingerprint of the molecule. In electron ionization (EI), used in GC-MS, the this compound molecule fragments in a predictable manner. The molecular ion (the intact molecule with one electron removed) and characteristic fragment ions are monitored. The fragmentation pattern of this compound is influenced by its chemical structure, with cleavage of the phosphate (B84403) ester bonds being a prominent pathway. libretexts.orgchemguide.co.ukwikipedia.org

In LC-MS, electrospray ionization (ESI) is a common ionization technique. Tandem mass spectrometry (MS/MS) is often used for enhanced selectivity and sensitivity. In MS/MS, a specific precursor ion of this compound is selected and then fragmented to produce product ions. The monitoring of one or more of these precursor-to-product ion transitions provides a high degree of confidence in the identification and quantification of the analyte, even at trace levels in complex matrices. thermofisher.comrsc.org

The table below summarizes typical mass spectrometric parameters for the analysis of organophosphorus pesticides like this compound.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Ionization Technique | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF) | Triple Quadrupole, Quadrupole-Time-of-Flight (Q-TOF), Orbitrap |

| Mode of Operation | Full Scan, Selected Ion Monitoring (SIM) | Selected Reaction Monitoring (SRM), Multiple Reaction Monitoring (MRM) |

| Identification Criteria | Retention time, mass spectrum matching, ion ratios. | Retention time, precursor and product ion masses, ion ratios. |

Tandem Mass Spectrometry (GC-MS/MS, LC-MS/MS) for Trace Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for quantifying trace levels of specific compounds in complex mixtures due to its high selectivity and sensitivity. nih.gov It is commonly coupled with either gas chromatography (GC) or liquid chromatography (LC) for the separation of analytes prior to detection.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This method is suitable for volatile and thermally stable this compound compounds or those that can be made volatile through a process called derivatization. organomation.com In GC-MS/MS, compounds eluting from the GC column are ionized, and a specific precursor ion for the target analyte is selected in the first mass analyzer. libretexts.org This precursor ion is then fragmented through collision-induced dissociation, and a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances selectivity. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly versatile and the preferred method for a wide range of this compound compounds, especially those that are non-volatile or thermally unstable. organomation.com The technique combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry. nih.gov LC-MS/MS methods have been successfully developed to quantify numerous pyrimidine (B1678525) metabolites in biological samples like urine. nih.govnih.gov The use of stable-isotope-labeled internal standards is often incorporated to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. nih.gov

The table below illustrates typical parameters for an LC-MS/MS method used in the analysis of pyrimidine-related compounds.

| Parameter | Value/Description | Purpose |

| Chromatography | Reversed-Phase HPLC | Separates compounds based on polarity. |

| Mobile Phase | Gradient of water and organic solvent (e.g., methanol or acetonitrile) with additives. | Elutes compounds from the HPLC column. |

| Ionization Source | Electrospray Ionization (ESI) | Generates charged ions from the analyte molecules in the liquid phase; can be run in positive or negative mode. nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis by monitoring specific precursor-to-product ion transitions. nih.gov |

| Internal Standard | Stable-isotope labeled analogue | Corrects for variability in sample preparation and analysis, improving accuracy and precision. nih.gov |

High-Resolution Mass Spectrometry (e.g., QTOF-MS, Orbitrap) for Compound Identification and Non-Target Screening

High-resolution mass spectrometry (HRMS) is indispensable for the accurate identification of known and unknown this compound compounds and for non-target screening applications. nih.gov HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap systems, provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). npl.co.uk This level of accuracy allows for the confident determination of the elemental composition of an unknown compound. youtube.com

QTOF-MS: These hybrid instruments combine a quadrupole mass filter with a time-of-flight mass analyzer. They offer high resolution (up to 40,000 FWHM), good mass accuracy, and fast acquisition speeds, making them suitable for both quantitative and qualitative analyses. researchgate.netresearchgate.net The quadrupole can be used to select a specific precursor ion for fragmentation, and the resulting product ions are analyzed in the high-resolution TOF analyzer, providing accurate mass data for both the precursor and fragment ions.

Orbitrap-MS: Orbitrap mass spectrometers are renowned for their very high resolving power (often exceeding 100,000 FWHM) and consistent sub-ppm mass accuracy. thermofisher.comthermofisher.com This exceptional performance allows for the separation of ions with very similar mass-to-charge ratios, which might otherwise be indistinguishable. thermofisher.com The Q Exactive™ hybrid quadrupole-Orbitrap™ platform, for example, combines quadrupole precursor ion selection with high-resolution, accurate-mass Orbitrap detection, enabling both targeted quantification and comprehensive qualitative screening in a single analysis. thermofisher.com

The following table compares key performance characteristics of QTOF and Orbitrap HRMS systems.

| Feature | QTOF-MS | Orbitrap-MS |

| Resolving Power | Typically up to 40,000–50,000 FWHM. researchgate.netresearchgate.net | Can exceed 240,000 FWHM. thermofisher.com |

| Mass Accuracy | Typically 1–5 ppm. researchgate.net | Typically <1–3 ppm. thermofisher.com |

| Primary Use | Versatile for both known and unknown compound screening and quantification. researchgate.net | Excellent for structural elucidation, non-target screening, and applications requiring very high resolution. thermofisher.com |

| Scan Speed | Generally very fast, beneficial for coupling with fast chromatography. | Scan speed can be dependent on the chosen resolution. uab.edu |

Development and Utilization of Accurate Mass Databases and Spectral Libraries

The reliable identification of compounds in complex samples using HRMS is heavily dependent on accurate mass databases and comprehensive spectral libraries. nih.gov These resources serve as a crucial knowledge base for matching experimental data to known compounds. nih.gov

Accurate Mass Databases: Publicly available chemical databases like PubChem, ChemSpider, and ChEBI contain information on millions of chemical structures and their theoretical exact masses. npl.co.uknontargetedanalysis.org During non-target screening, the accurate masses of detected ions are searched against these databases to generate a list of potential candidate formulas and structures. npl.co.uk

Spectral Libraries: Spectral libraries contain experimentally acquired, high-quality mass spectra of reference standards. nih.gov Resources like the NIST Mass Spectrometry Data Center, MassBank of North America (MoNA), and mzCloud are vital for the confirmation of compound identity. nontargetedanalysis.orgnist.gov An experimental tandem mass spectrum (MS/MS) from an unknown compound is compared to the reference spectra in the library. A high similarity score between the experimental and library spectra provides strong evidence for the compound's identity. nih.gov The metabolomics community actively contributes to public spectral libraries, continuously expanding their size and utility. nih.gov

The table below lists some prominent mass spectral databases and libraries.

| Database/Library | Description | Website/Reference |

| NIST Mass Spectrometry Data Center | Develops evaluated mass spectral libraries for GC/MS and LC-MS/MS and provides related software tools. nist.gov | chemdata.nist.gov |

| MassBank of North America (MoNA) | A metadata-centric repository for storing and querying mass spectral records from various sources. nontargetedanalysis.org | mona.fiehnlab.ucdavis.edu |

| mzCloud | A database featuring a large collection of high-resolution/accurate mass spectra with advanced search algorithms. nontargetedanalysis.org | www.mzcloud.org |

| GNPS Public Spectral Libraries | Contains natural product compounds and other small molecules from user contributions, fostering community-driven library growth. ucsd.edu | gnps.ucsd.edu |

Analytical Method Validation and Performance Characteristics

The validation of an analytical method is essential to demonstrate that it is suitable for its intended purpose. apvma.gov.au For the quantification of this compound, method validation ensures that the results are reliable, accurate, and reproducible. Validation is typically performed according to guidelines from bodies like the International Council for Harmonisation (ICH). indexcopernicus.comdemarcheiso17025.com

Key performance characteristics that are evaluated during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. apvma.gov.audemarcheiso17025.com

Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. apvma.gov.auindexcopernicus.com

Accuracy: This expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. It is often determined by analyzing samples with known concentrations of the analyte (e.g., spiked samples) and calculating the percent recovery. nih.govindexcopernicus.com

Precision: This measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels, including repeatability (short-term precision) and intermediate precision (within-laboratory variations). nih.govapvma.gov.au

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. indexcopernicus.com

The following table summarizes typical acceptance criteria for these validation parameters.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99. indexcopernicus.com |

| Range | 80% to 120% of the nominal concentration for assay. apvma.gov.au |

| Accuracy | Recovery typically within 98.0% to 102.0%. indexcopernicus.com |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0%. indexcopernicus.com |

| Intermediate Precision | RSD typically ≤ 3.0%. indexcopernicus.com |

Regulatory Science Implications for Pyrimitate Research Non Human and Environmental Focus

Role of Regulatory Science in Chemical and Environmental Risk Assessment

The regulation of pesticides is predicated on a scientific evaluation of potential risks to both human and environmental health. canada.ca This process, known as risk assessment, evaluates the likelihood that adverse ecological effects may occur from exposure to a chemical stressor like a pesticide. epa.govorst.edu The process integrates data on a compound's hazard and potential exposure to characterize the nature and extent of the risk. canada.ca For Pyridate, regulatory agencies have conducted extensive ecological risk assessments to evaluate its potential impact on a variety of non-target species, including mammals, invertebrates, aquatic plants, and terrestrial plants. publicnow.com

Regulatory science is continually evolving, with an increasing emphasis on the development and integration of new approach methodologies (NAMs) and predictive technologies to enhance the accuracy and efficiency of risk assessments. fda.gov These innovative tools include in silico (computational) models, in vitro assays, and high-throughput screening methods that can predict a chemical's toxicological effects and environmental behavior. nih.govgradientcorp.com This shift aims to reduce reliance on traditional animal testing while providing robust data for regulatory decision-making. fda.gov While specific applications of novel tools in the initial assessment of Pyridate are not extensively detailed, its ongoing regulatory review incorporates modern computational models to estimate environmental concentrations. publications.gc.cafederalregister.gov The acceptance of these newer methods by regulatory bodies depends on a process of qualification, which concludes that the results are reliable for a specific context of use. fda.gov

Environmental risk assessments for pesticides follow a structured framework that typically includes three main phases: problem formulation, analysis, and risk characterization. epa.gov This process is designed to determine if a pesticide's use, according to label directions, will result in unreasonable adverse effects on the environment. epa.govepa.gov The assessment for Pyridate considers its environmental fate—how it moves and breaks down in the environment—and its ecotoxicology, which is the effect it has on non-target organisms. publications.gc.ca This integration of exposure and effects data allows regulators to estimate the potential for adverse outcomes and determine if risk mitigation measures are necessary. publications.gc.ca The framework is consistent with international standards and aims to provide transparency and predictability to the regulatory process. canada.ca

Data Generation and Evaluation for Environmental Regulatory Compliance

To support the registration of a pesticide, manufacturers must submit a comprehensive dossier of scientific data to regulatory authorities. epa.gov These data are generated through a variety of studies designed to characterize the product's behavior in the environment and its potential effects. The quality and integrity of this data are paramount for a sound risk assessment.

Non-clinical health and environmental safety studies submitted to regulatory authorities must be conducted under a quality system known as Good Laboratory Practice (GLP). wikipedia.orgnih.gov GLP is a set of principles that governs the planning, performance, monitoring, recording, reporting, and archiving of studies. wikipedia.orgbiobide.com Its purpose is to ensure the quality, reliability, and integrity of test data. wikipedia.org The toxicological database for Pyridate consists of studies that were conducted in accordance with international testing protocols and GLP standards in place at the time of their execution. publications.gc.ca Adherence to GLP ensures that data, such as those from Pyridate's environmental fate studies, are dependable for risk assessment purposes. oup.com U.S. EPA regulations, specifically 40 CFR Part 160, establish the GLP standards for studies conducted to support pesticide registration under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). wikipedia.org

Environmental fate studies are crucial for understanding how a pesticide behaves under real-world conditions. epa.gov Terrestrial field dissipation studies, a key component of this assessment, are designed to measure the transformation, transport, and fate of a pesticide after it is applied according to representative use patterns. epa.govoecd.org

For Pyridate, laboratory and field studies show it is non-persistent in the environment. publications.gc.ca It undergoes rapid hydrolysis in the presence of water to form its major transformation product, Pyridafol (also known as CL-9673). publications.gc.caregulations.gov Because this hydrolysis is the dominant process, photolysis (breakdown by sunlight) of the parent Pyridate compound is not considered a relevant environmental pathway. publications.gc.ca While Pyridate itself degrades quickly, its metabolite Pyridafol can be moderately persistent in aerobic soil and is considered persistent in aquatic systems, where it primarily remains in the water phase. publications.gc.ca Field dissipation data confirm that Pyridate residues dissipate and that the compound is not expected to leach into groundwater. publications.gc.caepa.gov However, due to its mobility and persistence, the Pyridafol metabolite is considered to have the potential to leach. publications.gc.ca

| Compound | Key Dissipation Pathway | Persistence in Soil | Persistence in Aquatic Systems | Leaching Potential |

|---|---|---|---|---|

| Pyridate | Rapid hydrolysis to Pyridafol (CL-9673) | Non-persistent | N/A (rapidly transforms) | Low |

| Pyridafol (CL-9673) | Photolysis in soil and water | Moderately persistent | Persistent | High |

Predictive Modeling and Data Science in Regulatory Contexts

Predictive modeling and data science are increasingly integral to modern chemical risk assessment. researchgate.netacs.org Regulatory agencies use computational models to estimate a pesticide's environmental concentrations in food, water, and various environmental compartments, which informs both human health and ecological risk assessments. epa.govnih.govfederalregister.gov These models use data on a chemical's properties, its environmental fate, application rates, and site characteristics like weather and soil type to simulate its behavior. publications.gc.ca

In the regulatory evaluation of Pyridate, screening-level water exposure models, such as the Pesticide in Water Calculator (PWC), have been used to estimate its concentration in drinking water. publications.gc.cafederalregister.govregulations.gov These estimated environmental concentrations (EECs) are then compared to toxicological endpoints to characterize potential risks. publications.gc.ca The use of such validated models allows regulators to conduct comprehensive risk assessments, particularly for evaluating aggregate exposure from multiple sources as required by laws like the Food Quality Protection Act (FQPA). epa.govregulations.gov

Q & A

Q. What validated analytical methods are recommended for detecting Pyrimitate in environmental or biological samples?

this compound is typically quantified using gas chromatography (GC) with selective detectors (e.g., flame photometric or mass spectrometry). For environmental matrices like soil or water, a validated protocol involves extraction with acetonitrile, cleanup via dispersive solid-phase extraction (d-SPE), and GC analysis under optimized conditions (e.g., column: DB-5MS; temperature gradient: 70°C to 280°C) . Method validation should include recovery rates (70–120%), limits of detection (LOD < 0.01 mg/kg), and matrix-matched calibration to address interferences.

Q. How can researchers confirm the identity of this compound in synthetic or extracted samples?

Combine spectral techniques:

- Mass spectrometry (MS) : Match fragmentation patterns to reference spectra (m/z 318 [M+H]⁺ with characteristic ions at m/z 125 and 93).

- Nuclear magnetic resonance (NMR) : Compare ¹H/¹³C NMR shifts (e.g., δ 7.8 ppm for pyrimidine protons) with published data. Cross-validate purity using elemental analysis (C, H, N, P) and chromatographic retention times against certified standards .

Q. What are the critical parameters for designing reproducible this compound toxicity assays?

- Model organisms : Use standardized species (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil ecotoxicity).

- Exposure conditions : Control pH (6.5–7.5), temperature (20–25°C), and dissolved oxygen (>80% saturation) to minimize variability.

- Dose-response curves : Include at least five concentrations with triplicate replicates; apply probit analysis to calculate LC₅₀/EC₅₀ values .

Advanced Research Questions

Q. How can contradictory findings in this compound’s ecotoxicological effects be resolved?

Contradictions often arise from variability in test species, exposure durations, or metabolite interference. Mitigation strategies:

- Meta-analysis : Aggregate data from multiple studies using fixed/random-effects models to identify confounding variables (e.g., soil organic matter content).

- Metabolite profiling : Quantify degradation products (e.g., pyrimidine derivatives) via LC-MS/MS to assess their contribution to observed toxicity .

Q. What experimental frameworks are suitable for investigating this compound’s metabolic pathways in non-target organisms?

Apply a P-E/I-C-O framework :

- Population : Select a model organism (e.g., Apis mellifera for pollinator studies).

- Exposure/Intervention : Administer sublethal doses (e.g., 10% LC₅₀) via controlled feeding.

- Comparison : Use untreated controls and positive controls (e.g., imidacloprid).

- Outcome : Measure enzyme activities (e.g., acetylcholinesterase inhibition) and metabolite accumulation via targeted metabolomics .

Q. How can researchers optimize this compound’s degradation in soil while minimizing experimental artifacts?

- Microcosm design : Use sterile vs. non-sterile soil comparisons to distinguish biotic/abiotic degradation.

- Kinetic modeling : Apply first-order decay models (Ct = C₀e⁻ᵏᵗ) to estimate half-lives under varying conditions (e.g., UV exposure, microbial activity).

- Artifact control : Spike samples with deuterated this compound as an internal standard to correct for extraction losses .

Methodological Challenges & Solutions

Q. What statistical approaches address non-linear dose-response relationships in this compound studies?

Use non-parametric models (e.g., Bayesian hierarchical models) when assumptions of normality/homogeneity are violated. For threshold effects, apply segmented regression or benchmark dose (BMD) analysis. Validate models via bootstrapping (1,000 iterations) .

Q. How should researchers structure literature reviews to identify gaps in this compound’s environmental fate?

- Search strategy : Combine keywords (this compound + “degradation pathways” + “soil adsorption”) across PubMed, Web of Science, and EPA databases.

- Inclusion criteria : Prioritize peer-reviewed studies with full methodological transparency and raw data availability.

- Gap analysis : Use PRISMA flow diagrams to map evidence clusters and underrepresented topics (e.g., long-term bioaccumulation in aquatic invertebrates) .

Data Integrity & Reproducibility

Q. What protocols ensure traceability in this compound synthesis and characterization?

Q. How can conflicting data on this compound’s soil half-life be reconciled across studies?

Conduct interlaboratory comparisons using standardized OECD 307 guidelines. Control variables:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.